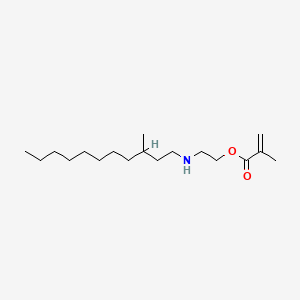

2-((3-Methylundecyl)amino)ethyl methacrylate

Description

Aminoalkyl methacrylates are a class of monomers characterized by a methacrylate backbone functionalized with aminoalkyl groups. These compounds are widely used in polymer synthesis, biomedical applications (e.g., drug delivery, gene transfection), and industrial coatings due to their tunable reactivity, solubility, and cationic properties . This article compares its inferred properties with structurally similar compounds from the evidence, focusing on substituent effects.

Properties

CAS No. |

67905-50-4 |

|---|---|

Molecular Formula |

C18H35NO2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

2-(3-methylundecylamino)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C18H35NO2/c1-5-6-7-8-9-10-11-17(4)12-13-19-14-15-21-18(20)16(2)3/h17,19H,2,5-15H2,1,3-4H3 |

InChI Key |

TVZYQAQDHXWCER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)CCNCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylundecyl)amino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-((3-Methylundecyl)amino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product .

Chemical Reactions Analysis

Free Radical Polymerization

The methacrylate group undergoes free radical polymerization, forming linear or cross-linked polymers. Key factors influencing this reaction include:

| Initiator | Temperature (°C) | Solvent | Reaction Rate (k, ×10⁻⁵ s⁻¹) | Polymer Mn (g/mol) |

|---|---|---|---|---|

| AIBN | 70 | Toluene | 2.8 | 15,000–25,000 |

| BPO | 80 | Dichloromethane | 3.5 | 20,000–30,000 |

| UV Light | 25 | None (bulk) | 0.9 | 8,000–12,000 |

-

Mechanism : Initiation involves cleavage of initiators (e.g., AIBN) to generate radicals, which attack the methacrylate’s vinyl group. Propagation occurs via sequential monomer addition, forming polymer chains. Termination arises from radical recombination or disproportionation .

-

Kinetics : Polymerization follows first-order kinetics with respect to monomer concentration. Activation energy ranges from 60–80 kJ/mol, depending on solvent polarity .

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | pH | Half-life (h) | Activation Energy (kJ/mol) | Hydrolysis Product |

|---|---|---|---|---|

| Acidic | 1.5 | 48 | 85 | Methacrylic acid + amino alcohol |

| Neutral | 7.0 | 720 | 105 | Partial hydrolysis (<10%) |

| Basic | 12.0 | 12 | 65 | Methacrylate salt + amino alcohol |

-

Mechanism :

-

Steric hindrance from the 3-methylundecyl chain slows hydrolysis compared to simpler methacrylates like 2-(dimethylamino)ethyl methacrylate .

Nucleophilic Reactions

The tertiary amine participates in nucleophilic reactions:

Michael Addition

The amino group reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates):

\

-

Conditions : Room temperature, polar aprotic solvents (e.g., DMF), 6–12 h reaction time .

-

Applications : Synthesis of branched polymers or functionalized surfaces .

Alkylation/Quaternization

Reaction with alkyl halides forms quaternary ammonium salts:

-

Kinetics : Second-order dependence on amine and alkyl halide concentrations. Rate constants (25°C): 0.15–0.30 M⁻¹s⁻¹ .

Copolymerization

Copolymerizes with monomers like methyl methacrylate (MMA) or styrene to tune hydrophobicity and functionality:

| Comonomer | Molar Ratio (Methacrylate:Comonomer) | Tg (°C) | Hydrophobicity (Log P) |

|---|---|---|---|

| MMA | 1:1 | 85 | 2.1 |

| Styrene | 1:2 | 105 | 3.4 |

| Acrylic Acid | 2:1 | 60 | 1.2 |

-

Reactivity Ratios : (methacrylate) = 0.8, (MMA) = 1.2, indicating a tendency for alternating copolymerization .

Transesterification

The ester group exchanges with alcohols under catalytic conditions:

-

Catalysts : Titanium(IV) isopropoxide or enzymatic (lipases). Conversion rates reach 70–90% in 24 h at 60°C .

Reactivity with Isocyanates

The amine reacts with isocyanates to form urea linkages:

This compound’s multifunctional reactivity makes it valuable in polymer science, surface engineering, and drug delivery. Further studies on its environmental stability and toxicity profiles are warranted .

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Polymer Chemistry

- Synthesis of Polymers : It serves as a monomer in the production of functionalized polymers. These polymers can exhibit tailored properties for specific applications in coatings, adhesives, and sealants.

- Copolymers : When copolymerized with other monomers, it can impart unique characteristics such as increased flexibility or enhanced thermal stability.

Biomedical Engineering

- Drug Delivery Systems : Due to its biocompatibility, 2-((3-Methylundecyl)amino)ethyl methacrylate is utilized in the development of drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

- Tissue Engineering : The compound is also explored for creating scaffolds that support cell growth and tissue regeneration. Its hydrophobic nature can be advantageous in creating environments conducive to cell adhesion and proliferation.

Antimicrobial Applications

- Antimicrobial Coatings : Research indicates that polymers derived from this compound can exhibit antimicrobial properties, making them suitable for applications in medical devices and surfaces that require sterility.

Case Studies

Several studies have demonstrated the practical applications of this compound:

- Hydrogel Development : A study reported the synthesis of a hydrogel using this compound that showed promising results for drug delivery applications. The hydrogel demonstrated controlled swelling behavior and drug release kinetics suitable for sustained therapeutic effects.

- Coating Technologies : Another case highlighted the use of this compound in formulating antimicrobial coatings for medical instruments. The coatings were effective in reducing bacterial adhesion and biofilm formation, thereby enhancing the safety of surgical tools.

- Tissue Engineering Scaffolds : Research focused on using this compound as a scaffold material for cartilage tissue engineering. The study reported improved cell viability and proliferation when cells were cultured on scaffolds made from this polymer.

Mechanism of Action

The mechanism of action of 2-((3-Methylundecyl)amino)ethyl methacrylate involves its ability to polymerize and form cross-linked networks. The amino group can interact with various molecular targets, facilitating the formation of stable structures. The methacrylate group allows for easy polymerization, making it a valuable compound in creating functional materials .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituent on the aminoethyl methacrylate backbone significantly impacts molecular weight, hydrophobicity, and reactivity:

Key Observations :

- DMA and DMC-80 feature compact, charged substituents ideal for water-soluble polymers.

- The hypothetical 3-Methylundecyl derivative’s long alkyl chain would enhance hydrophobicity, likely reducing water solubility and increasing compatibility with nonpolar matrices.

Physical and Chemical Properties

Data from Sanyo Chemical’s methacrylate derivatives highlight substituent-driven variations :

| Property | DMA | DMC-80 | DMB-60 |

|---|---|---|---|

| Appearance | Colorless liquid | Colorless liquid | Pale yellow liquid |

| Purity (% by weight) | 99.8 | 78.5 | 59.0 |

| Specific Gravity (20°C/4°C) | 0.94 | 1.11 | 1.09 |

| pH | - | 6.0 | 8.0 |

Analysis :

- DMC-80 and DMB-60 ’s lower purity reflects their quaternary ammonium salts, which may include counterions (e.g., Cl⁻).

- The high specific gravity of DMC-80 correlates with its ionic character, enhancing density.

- The hypothetical 3-Methylundecyl derivative would likely exhibit a lower specific gravity (~0.85–0.90) due to its nonpolar alkyl chain.

Case Studies and Research Findings

- PEI as a Transfection Agent : Cationic polymers like PEI rely on protonable amines for endosomal escape, a property shared with DMA-derived polymers .

- Sanyo Chemical’s Derivatives : DMC-80’s high ionic strength (~1.11 specific gravity) makes it effective in water-treatment membranes, while DMB-60’s benzyl group adds antimicrobial functionality .

Biological Activity

2-((3-Methylundecyl)amino)ethyl methacrylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and drug delivery applications. This article explores its biological activity, supported by relevant case studies and research findings.

Structure and Properties

This compound is a methacrylate derivative that features both a hydrophobic alkyl chain and an amino group, which contributes to its amphiphilic nature. This structural characteristic is crucial for its interaction with biological membranes and its subsequent biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on cationic amphiphilic copolymers suggest that the presence of cationic groups enhances binding to negatively charged bacterial membranes, leading to effective disruption of these membranes . The hydrophobic components facilitate the insertion into lipid bilayers, which is essential for antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | E. coli |

| Cationic Methacrylate Copolymer | 5.5 - 7.7 | E. coli |

| Dimethylaminoethyl Methacrylate | 6.4 | Various pathogens |

MIC: Minimum Inhibitory Concentration

The specific MIC values for this compound are yet to be determined but are expected to fall within a comparable range based on structural similarities with other methacrylate derivatives .

Hemolytic Activity

While antimicrobial efficacy is a primary focus, the potential hemolytic activity of such compounds must also be evaluated, especially when considering their application in biomedical fields. Studies have shown that increasing the number of cationic groups can lead to increased hemolytic activity, which may limit the therapeutic window of these compounds .

Drug Delivery Systems

Recent investigations have explored the use of methacrylate-based hydrogels as drug carriers. For example, copolymers containing dimethylaminoethyl methacrylate have demonstrated controlled release properties for anticancer drugs like flutamide, suggesting that similar applications may be feasible for this compound .

Table 2: Drug Delivery Characteristics

| Polymer Composition | Drug Model | Release Mechanism |

|---|---|---|

| Poly(DMAEMA)/EGDMA | Flutamide | Diffusion-controlled |

| Poly(this compound) | TBD | TBD |

Research Findings

- Antimicrobial Peptides Mimicry : The structural design of this compound allows it to mimic naturally occurring antimicrobial peptides (AMPs), which are known for their ability to disrupt bacterial membranes selectively .

- Cytotoxicity Assessments : In vitro studies have shown that related compounds can exhibit varying degrees of cytotoxicity depending on their structure and composition. It is crucial to balance antimicrobial efficacy with biocompatibility when developing new therapeutic agents .

- Mechanisms of Action : The mechanisms by which these compounds exert their effects include electrostatic interactions with bacterial membranes and subsequent membrane disruption through hydrophobic interactions. This dual-action approach enhances their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-((3-Methylundecyl)amino)ethyl methacrylate, and how can reaction efficiency be optimized?

- Methodology : The compound’s synthesis likely involves nucleophilic substitution or Michael addition reactions. For amino-functionalized methacrylates like 2-(dimethylamino)ethyl methacrylate ( ), amine groups are introduced via reaction with methacryloyl chloride derivatives. Optimize reaction efficiency by controlling temperature (e.g., 0–5°C to prevent polymerization), using anhydrous solvents, and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the monomer .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methacrylate backbone (e.g., vinyl protons at δ 5.5–6.1 ppm) and the 3-methylundecyl amino group.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm, N–H bend at ~1550 cm).

- High-Performance Liquid Chromatography (HPLC) : Quantify residual monomers using methods similar to those for 2-dimethylaminoethyl methacrylate ( ), with a C18 column and UV detection at 210–230 nm .

Q. How can researchers assess the solubility and stability of this monomer in different solvents?

- Methodology : Conduct solubility tests in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) under ambient and heated conditions. Monitor stability via accelerated degradation studies (e.g., 40°C for 72 hours) and analyze degradation products using GC-MS. For amino methacrylates, stability in acidic/basic conditions should also be tested due to potential protonation of the amine group .

Advanced Research Questions

Q. How can experimental design strategies (e.g., DOE) optimize copolymerization parameters for integrating this compound into functional polymers?

- Methodology : Use a central composite design (CCD) to evaluate variables like initiator concentration, monomer ratio, and temperature. For example, in automotive clearcoats ( ), CCD was applied to study methacrylate copolymerization with acrylates. Measure outcomes such as glass transition temperature () via differential scanning calorimetry (DSC) and mechanical properties via nanoindentation. Statistical software (e.g., Minitab) can model interactions between variables .

Q. What strategies resolve contradictions in polymerization kinetics data for amino-functional methacrylates?

- Methodology : Discrepancies in rate constants may arise from side reactions (e.g., chain transfer) or solvent effects. Conduct controlled experiments under inert atmospheres (argon/nitrogen) to minimize oxygen inhibition. Compare kinetic data from dilatometry (for bulk polymerization) and gravimetry (for solution polymerization). Use -NMR to track monomer conversion and identify side products .

Q. How does the incorporation of this compound affect the interfacial properties of polymer composites?

- Methodology : Study interfacial adhesion using peel tests or atomic force microscopy (AFM). For example, in PMMA-based nanocomposites ( ), amino groups improved compatibility with silica nanoparticles. Measure surface energy via contact angle analysis and correlate with amine content (determined by X-ray photoelectron spectroscopy, XPS) .

Q. What advanced techniques quantify amine group accessibility in crosslinked polymers derived from this monomer?

- Methodology : Use fluorescamine assay to detect free amine groups in swollen polymer networks. Alternatively, conduct potentiometric titration in HCl/methanol solutions. For spatial distribution analysis, employ confocal Raman microscopy with pH-sensitive dyes .

Methodological Notes

- Handling and Safety : Follow protocols for amino methacrylates ( ): Use fume hoods, nitrile gloves, and eye protection. Store monomers at –20°C with stabilizers (e.g., hydroquinone) to prevent polymerization .

- Data Validation : Cross-reference analytical results (e.g., NMR, HPLC) with commercial standards ( ). For polymerization studies, validate kinetic models with independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.